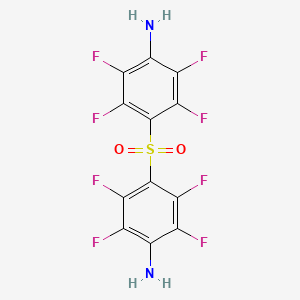
S-Pyridin-2-yl 14-oxotetradecanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Pyridin-2-yl 14-oxotetradecanethioate: is a synthetic organic compound characterized by the presence of a pyridine ring attached to a long aliphatic chain with a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 14-oxotetradecanethioate typically involves the following steps:
-
Formation of the Thioester Linkage: : The initial step involves the reaction of pyridine-2-thiol with a 14-carbon aliphatic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Pyridine-2-thiol+14-carbon aliphatic acid chloride→S-Pyridin-2-yl 14-oxotetradecanethioate+HCl
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : S-Pyridin-2-yl 14-oxotetradecanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can be reduced to form thiols or other reduced sulfur-containing species.
-
Substitution: : The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Thioesters: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, S-Pyridin-2-yl 14-oxotetradecanethioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thioester group is known to participate in biochemical processes, making it a candidate for enzyme inhibition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of S-Pyridin-2-yl 14-oxotetradecanethioate involves its interaction with molecular targets through the thioester group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring may also participate in coordination with metal ions, influencing the compound’s overall reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Pyridin-2-yl 14-oxotetradecanoate: Similar structure but with an ester instead of a thioester group.
S-Pyridin-2-yl 14-oxotetradecanamide: Contains an amide group instead of a thioester.
S-Pyridin-2-yl 14-oxotetradecanol: Features a hydroxyl group in place of the thioester.
Uniqueness
S-Pyridin-2-yl 14-oxotetradecanethioate is unique due to the presence of the thioester group, which imparts distinct reactivity compared to its ester, amide, and alcohol analogs. This reactivity is particularly useful in synthetic chemistry and biochemical applications where thioesters play a crucial role.
Eigenschaften
CAS-Nummer |
138117-15-4 |
|---|---|
Molekularformel |
C19H29NO2S |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
S-pyridin-2-yl 14-oxotetradecanethioate |
InChI |
InChI=1S/C19H29NO2S/c21-17-13-9-7-5-3-1-2-4-6-8-10-15-19(22)23-18-14-11-12-16-20-18/h11-12,14,16-17H,1-10,13,15H2 |
InChI-Schlüssel |
RSYUSBHYGSDGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


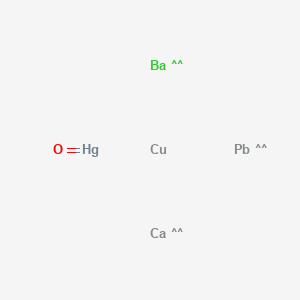
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)

![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
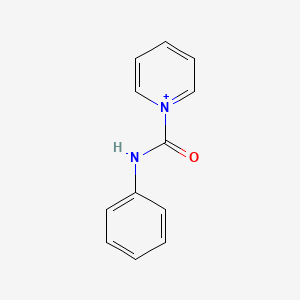
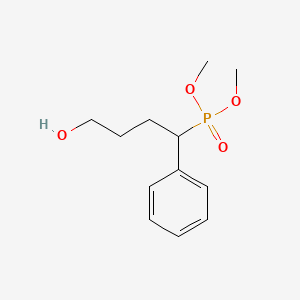

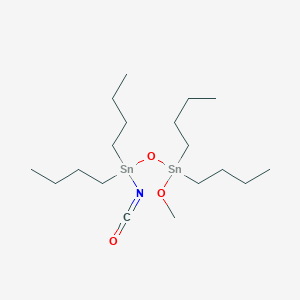
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
